molecular formula C9H9ClN2O2 B4783081 N-(5-chloro-2-methylphenyl)ethanediamide

N-(5-chloro-2-methylphenyl)ethanediamide

Cat. No.: B4783081
M. Wt: 212.63 g/mol
InChI Key: PBKBYQKGUWFUJU-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)ethanediamide (C₁₀H₁₁ClN₂O₂, molecular weight ≈ 226.45 g/mol) is an ethanediamide derivative featuring a 5-chloro-2-methylphenyl substituent on one nitrogen atom. Ethanediamides, also known as oxalamides, are characterized by two amide groups linked by an ethane backbone.

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-5-2-3-6(10)4-7(5)12-9(14)8(11)13/h2-4H,1H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKBYQKGUWFUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)ethanediamide typically involves the reaction of 5-chloro-2-methylaniline with ethyl chloroformate, followed by the addition of ammonia or an amine to form the ethanediamide structure. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)ethanediamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares N-(5-chloro-2-methylphenyl)ethanediamide with structurally related compounds, highlighting variations in substituents, molecular weight, and biological activity:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activity Reference
This compound Ethanediamide 5-chloro-2-methylphenyl 226.45 Not specified in evidence -
N′-(4-chloro-3-fluorophenyl)ethanediamide (273) Ethanediamide 4-chloro-3-fluorophenyl ~354.8* Co-crystallized enzyme inhibitor
2-((5-Chloro-2-methylphenyl)amino)nicotinamide (45) Nicotinamide 5-chloro-2-methylphenylamino; dichlorobenzyl 489 (M+H)+ HIV-1 RT inhibitor (IC₅₀: 0.8 µM)
N-(5-Chloro-2-methoxyphenyl)ethanediamide Ethanediamide 5-chloro-2-methoxyphenyl ~242.45* Not specified
N'-(5-chloro-2-methylphenyl)-N-(piperidinylmethyl)ethanediamide Ethanediamide 5-chloro-2-methylphenyl; pyridinyl piperidine 386.87 Not specified
N-(5-Chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide Carboxamide 5-chloro-2-methylphenyl ~316.76* Industrial applications (dyes)

*Calculated based on molecular formula.

Key Observations:

Substituent Position and Electronic Effects: The 5-chloro-2-methylphenyl group in the target compound introduces steric bulk and moderate electron-withdrawing effects. Replacing the methyl group with a methoxy group () increases polarity, which may improve aqueous solubility but reduce membrane permeability .

Core Structure Impact :

  • Nicotinamide derivatives (e.g., compound 45, ) exhibit HIV-1 reverse transcriptase inhibition, whereas ethanediamides like the target compound may target different enzymes due to their distinct hydrogen-bonding capabilities .

Molecular Complexity :

  • The addition of a pyridinyl piperidine group () increases molecular weight by ~160 g/mol compared to the target compound, likely enhancing receptor affinity but complicating synthetic accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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